molecular formula C13H20N4 B11873285 n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 21097-51-8

n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11873285
CAS No.: 21097-51-8
M. Wt: 232.32 g/mol
InChI Key: JNLKEQHRURVOCA-UHFFFAOYSA-N
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Description

n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a hexyl group at the nitrogen atom and a methyl group at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the hexyl group at the nitrogen atom and the methyl group at the 7th position can be carried out using alkylation reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7H-Pyrrolo[2,3-d]pyrimidin-4-amine: A core structure without the hexyl and methyl substitutions.

    N-Methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A derivative with different substituents at the nitrogen atom.

Uniqueness

n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hexyl group enhances its lipophilicity, potentially improving membrane permeability, while the methyl group at the 7th position may influence its binding affinity and selectivity for target molecules.

Properties

CAS No.

21097-51-8

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N-hexyl-7-methylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H20N4/c1-3-4-5-6-8-14-12-11-7-9-17(2)13(11)16-10-15-12/h7,9-10H,3-6,8H2,1-2H3,(H,14,15,16)

InChI Key

JNLKEQHRURVOCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C2C=CN(C2=NC=N1)C

Origin of Product

United States

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